1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
CAS No.: 1065267-33-5
Cat. No.: VC7131378
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065267-33-5 |
|---|---|
| Molecular Formula | C7H10ClFN2 |
| Molecular Weight | 176.62 |
| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
| Standard InChI Key | XGSNHILBBHFTPS-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=C(C=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (C₇H₁₀ClFN₂) consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethylamine group at the 2-position, forming a hydrochloride salt. The compound exhibits chirality, with enantiomers differentiated by their (R)- and (S)-configurations:
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(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0)
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(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1073149-00-4)
The molecular weight is 176.619 g/mol, with an exact mass of 176.052 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 38.91 Ų and a calculated LogP (octanol-water partition coefficient) of 2.74, indicating moderate lipophilicity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClFN₂ |
| Molecular Weight | 176.619 g/mol |
| Exact Mass | 176.052 g/mol |
| Polar Surface Area | 38.91 Ų |
| LogP | 2.74 |
| CAS (R-enantiomer) | 1202070-39-0 |
| CAS (S-enantiomer) | 1073149-00-4 |
Synthesis and Manufacturing
Enantioselective Synthesis of the S-Enantiomer
The (S)-enantiomer is synthesized via a multi-step process involving carbamate protection and subsequent deprotection. A representative protocol involves:
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Starting Material: tert-Butyl [(1S)-1-(5-fluoropyridin-2-yl)ethyl]carbamate (Intermediate 4, 12.8 g, 53.3 mmol).
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Deprotection: Treatment with HCl/dioxane (4 N, 107 mL) in dichloromethane at room temperature for 3 hours .
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Workup: Removal of solvents under reduced pressure, followed by neutralization with saturated sodium bicarbonate and extraction with diethyl ether.
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Yield: 7.30 g (98%) of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride as a pale yellow oil .
Key reaction parameters:
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Solvent System: Dichloromethane and 1,4-dioxane.
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Temperature: 20°C.
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Characterization: ¹H NMR (400 MHz) confirms structural integrity, with peaks at δ 8.44 (d, J = 2.8 Hz), 7.66 (m), and 4.01 (q, J = 6.8 Hz) .
Industrial Considerations
Large-scale production employs continuous flow systems to enhance efficiency. The use of automated reactors ensures reproducibility, particularly for enantioselective syntheses requiring precise stoichiometric control .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base. Storage recommendations include refrigeration (2–8°C) to prevent degradation, with a purity of ≥97% .
Spectroscopic Data
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¹H NMR (400 MHz): Key signals include a triplet for the ethylamine group (δ 1.26, J = 6.8 Hz) and aromatic protons indicative of the fluoropyridine ring (δ 8.44–7.53) .
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Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 141, consistent with the free base (calculated m/z 140) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound is a precursor in the synthesis of kinase inhibitors and other bioactive molecules. Its fluorine atom enhances electron-withdrawing effects, improving binding affinity to target proteins .
Comparative Analysis of Enantiomers
Synthetic Accessibility
The (S)-enantiomer is more extensively documented, with optimized protocols yielding >98% purity . The (R)-enantiomer’s synthesis, while feasible, lacks detailed public methodologies .
Market Availability
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